Cas no 1020251-53-9 (rac Xanthoanthrafil (>90%))

rac Xanthoanthrafil (>90%) 化学的及び物理的性質
名前と識別子
-
- rac Xanthoanthrafil
- Xanthoanthrafil(Benzamidenafil)
- Benzamidenafil
- rac Xanthoanthrafil Benzamidenafil
- UNII-B6ZMZ878RF
- Xanthoanthrafil
- N-[(3,4-DiMethoxyphenyl)Methyl]-2-[(2-hydroxy-1-Methylethyl)aMino]-5-nitro-benzaMide
- rac Xanthoanthrafil (>90%)
- DTXSID501031839
- BENZAMIDE, N-((3,4-DIMETHOXYPHENYL)METHYL)-2-((2-HYDROXY-1-METHYLETHYL)AMINO)-5-NITRO-
- NS00004682
- J-000540
- SCHEMBL688476
- BCP28660
- N-(3,4-Dimethoxybenzyl)-2-((1-hydroxypropan-2-yl)amino)-5-nitrobenzamide
- N-[(3,4-dimethoxyphenyl)methyl]-2-(1-hydroxypropan-2-ylamino)-5-nitrobenzamide
- PD159635
- C53031900
- rac Xanthoanthrafil pound>>Xanthoanthrafil
- Benzamide, N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-hydroxy-1-methylethyl)amino]-5-nitro-
- rac-Xanthoanthrafil
- (+/-)-XANTHOANTHRAFIL
- Benzamide, N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-hydroxy-1-methylethyl)amino]-5-nitro-; Benzamidenafil; Xanthoanthrafil
- AKOS028114492
- Q18210096
- B6ZMZ878RF
- 1020251-53-9
-
- インチ: InChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)
- InChIKey: ZISFCTXLAXIEMV-UHFFFAOYSA-N
- SMILES: CC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC
計算された属性
- Exact Mass: 389.158685g/mol
- Surface Charge: 0
- XLogP3: 2.7
- 水素結合ドナー数: 3
- Hydrogen Bond Acceptor Count: 7
- 回転可能化学結合数: 8
- Exact Mass: 389.158685g/mol
- 単一同位体質量: 389.158685g/mol
- Topological Polar Surface Area: 126Ų
- Heavy Atom Count: 28
- 複雑さ: 514
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- ゆうかいてん: 154-156°C
- Solubility: Chloroform, DMSO (Slightly), Methanol (Slightly)
- PSA: 129.13000
- LogP: 3.50570
rac Xanthoanthrafil (>90%) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | X500000-5mg |
rac Xanthoanthrafil (>90%) |
1020251-53-9 | 5mg |
$ 219.00 | 2023-09-05 | ||
TRC | X500000-10mg |
rac Xanthoanthrafil (>90%) |
1020251-53-9 | 10mg |
$ 385.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208282-5 mg |
rac Xanthoanthrafil, |
1020251-53-9 | 5mg |
¥5,265.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208282B-500 mg |
rac Xanthoanthrafil, |
1020251-53-9 | 500MG |
¥63,929.00 | 2023-07-10 | ||
A2B Chem LLC | AA08040-2mg |
Benzamide, N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-hydroxy-1-methylethyl)amino]-5-nitro- |
1020251-53-9 | 2mg |
$275.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208282A-250mg |
rac Xanthoanthrafil, |
1020251-53-9 | 250mg |
¥33845.00 | 2023-09-05 | ||
TRC | X500000-50mg |
rac Xanthoanthrafil (>90%) |
1020251-53-9 | 50mg |
$ 1656.00 | 2023-09-05 | ||
TRC | X500000-2mg |
rac Xanthoanthrafil (>90%) |
1020251-53-9 | 2mg |
$150.00 | 2023-05-17 | ||
TRC | X500000-25mg |
rac Xanthoanthrafil (>90%) |
1020251-53-9 | 25mg |
$965.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208282A-250 mg |
rac Xanthoanthrafil, |
1020251-53-9 | 250MG |
¥33,845.00 | 2023-07-10 |
rac Xanthoanthrafil (>90%) 関連文献
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
rac Xanthoanthrafil (>90%)に関する追加情報
Recent Advances in the Study of rac Xanthoanthrafil (>90%) and Its Implications in Chemical Biology and Medicine
The compound rac Xanthoanthrafil (>90%), with the CAS number 1020251-53-9, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This high-purity enantiomeric mixture has shown promising potential in various therapeutic applications, particularly in the modulation of biological pathways related to inflammation and oxidative stress. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetics, and pharmacodynamics, paving the way for its potential use in drug development.
One of the key findings in recent research is the compound's ability to act as a potent inhibitor of specific enzymes involved in inflammatory cascades. In vitro studies have demonstrated that rac Xanthoanthrafil (>90%) effectively suppresses the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two critical enzymes in the arachidonic acid pathway. This dual inhibition suggests its potential as a novel anti-inflammatory agent with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Further investigations into the pharmacokinetic profile of rac Xanthoanthrafil (>90%) have revealed favorable absorption and distribution characteristics. The compound exhibits good oral bioavailability and a relatively long half-life, making it a suitable candidate for oral administration. Additionally, its metabolic stability has been confirmed through liver microsome assays, indicating minimal risk of rapid degradation or toxic metabolite formation.
In vivo studies have provided compelling evidence of the compound's therapeutic efficacy. Animal models of chronic inflammation and oxidative stress-related diseases, such as rheumatoid arthritis and neurodegenerative disorders, have shown significant improvement upon treatment with rac Xanthoanthrafil (>90%). These findings are supported by histopathological analyses and biomarker assessments, which highlight the compound's ability to reduce tissue damage and oxidative stress markers.
The safety profile of rac Xanthoanthrafil (>90%) has also been a focal point of recent research. Acute and subchronic toxicity studies have indicated no significant adverse effects at therapeutic doses, suggesting a wide safety margin. However, further long-term toxicity and carcinogenicity studies are warranted to fully assess its safety for human use.
In conclusion, rac Xanthoanthrafil (>90%) represents a promising candidate for the development of novel therapeutic agents targeting inflammation and oxidative stress. Its unique mechanism of action, favorable pharmacokinetics, and robust efficacy in preclinical models underscore its potential. Future research should focus on advancing clinical trials to evaluate its safety and efficacy in humans, as well as exploring its applications in combination therapies.
1020251-53-9 (rac Xanthoanthrafil (>90%)) Related Products
- 3393-96-2(4'-Nitrobenzanilide)
- 120-35-4(3-Amino-4-methoxybenzanilide)
- 603-62-3(3-Nitrophthalimide)
- 89-40-7(5-nitro-2,3-dihydro-1H-isoindole-1,3-dione)
- 2426-84-8(4-(Benzyloxy)-5-methoxy-2-nitrobenzaldehyde)
- 2778-84-9(N-Ethyl-3-nitrophthalimide)
- 3689-20-1(Naphtholas-lt)
- 138-56-7(Trimethobenzamide)
- 135-65-9(3-Hydroxy-3'-nitro-2-naphthanilide)
- 1882-69-5(5-Methoxy-2-nitrobenzoic acid)




